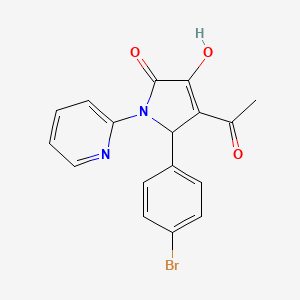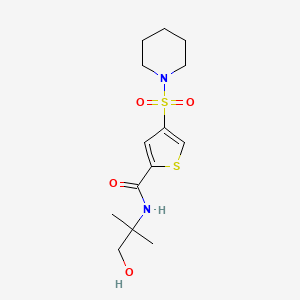
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用机制
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and proliferation. It has also been shown to inhibit the activation of B cells and the production of autoantibodies, leading to the suppression of autoimmune responses. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to have a favorable safety profile in preclinical studies. However, the use of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in clinical trials may be limited by its potential for drug-drug interactions and its potential for adverse effects, such as hepatotoxicity.
未来方向
There are several potential future directions for the development of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another potential direction is the investigation of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in other types of cancers and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.
合成方法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves several chemical reactions, including the condensation of 2-chloro-4-nitrophenol with 2,2-dimethylpropanol, followed by the reduction of the resulting nitro compound with zinc in acetic acid. The obtained amine is then reacted with 4-chloro-2-thiophenecarboxylic acid, and the resulting product is treated with piperidine and sulfonyl chloride to yield N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
科学研究应用
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(2,10-17)15-13(18)12-8-11(9-21-12)22(19,20)16-6-4-3-5-7-16/h8-9,17H,3-7,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMUAMFKCWECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)
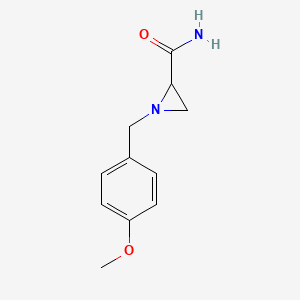
![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)
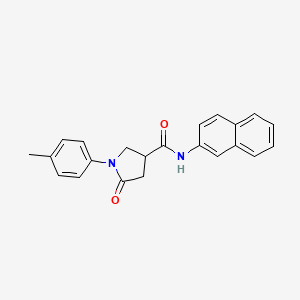

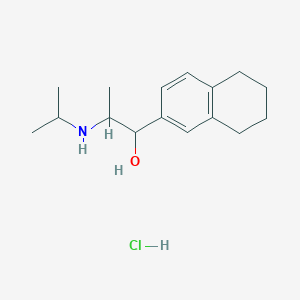
![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
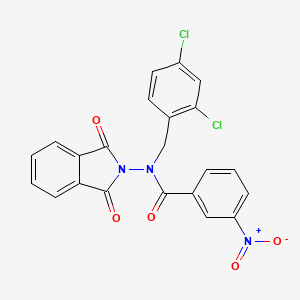
![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)

